[{2-[3-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid
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Overview
Description
[{2-[3-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid is a complex organic compound that features a piperidine ring, an ethoxycarbonyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [{2-[3-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Introduction of the Ethoxycarbonyl Group: This step involves the esterification of the piperidine ring with ethyl chloroformate under basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction using a suitable aryl halide.
Formation of the Final Product: The final step involves the coupling of the intermediate with glycine or a glycine derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, [{2-[3-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it a candidate for probing biological pathways and interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, including polymers and coatings. Its functional groups allow for easy incorporation into various material matrices, enhancing their properties.
Mechanism of Action
The mechanism of action of [{2-[3-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site and preventing substrate access. Alternatively, it could function as a receptor ligand, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[{2-[3-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(4-hydroxyphenyl)amino]acetic acid: Similar structure but with a hydroxy group instead of a methoxy group.
[{2-[3-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(4-chlorophenyl)amino]acetic acid: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in [{2-[3-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid imparts unique electronic and steric properties, influencing its reactivity and interactions. This makes it distinct from its analogs and potentially more suitable for certain applications, particularly in medicinal chemistry where specific interactions with biological targets are crucial.
Properties
IUPAC Name |
2-(N-[2-(3-ethoxycarbonylpiperidin-1-yl)-2-oxoethyl]-4-methoxyanilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6/c1-3-27-19(25)14-5-4-10-20(11-14)17(22)12-21(13-18(23)24)15-6-8-16(26-2)9-7-15/h6-9,14H,3-5,10-13H2,1-2H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSAUZJKVPQNAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CN(CC(=O)O)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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